5-methanesulfonamidopyridine-3-carboxylic Acid

Medicinal Chemistry Drug Design ADME Prediction

Researchers using regioisomeric building blocks risk SAR collapse from mismatched spatial orientation. 5-MSPC’s precise 5-substitution ensures correct hydrogen-bond geometry for aspartic/glutamic acid motif targeting. • ≥95% purity; dual HBD (carboxylic acid + sulfonamide) with TPSA 105 Ų drives high ligand efficiency • Unique 5-position growth vector for fragment elaboration; cannot be replicated by 4- or 6-substituted isomers • XLogP3 -0.7 balances aqueous solubility and passive cell permeability • Stored at 2-8 °C; shipped under ambient conditions worldwide

Molecular Formula C7H8N2O4S
Molecular Weight 216.21
CAS No. 1001566-97-7
Cat. No. B2528121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methanesulfonamidopyridine-3-carboxylic Acid
CAS1001566-97-7
Molecular FormulaC7H8N2O4S
Molecular Weight216.21
Structural Identifiers
SMILESCS(=O)(=O)NC1=CN=CC(=C1)C(=O)O
InChIInChI=1S/C7H8N2O4S/c1-14(12,13)9-6-2-5(7(10)11)3-8-4-6/h2-4,9H,1H3,(H,10,11)
InChIKeyPATBQOMKTKWBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-MSPC: Regiospecific Nicotinic Acid Scaffold


5-Methanesulfonamidopyridine-3-carboxylic acid (5-MSPC) is a pyridine-based sulfonamide building block characterized by a carboxylic acid group at the 3-position and a methanesulfonamide group at the 5-position of the pyridine ring [1]. This precise regiochemical arrangement, differing from its 4- and 6-substituted isomers, dictates its hydrogen bonding profile, lipophilicity, and reactivity for downstream derivatization . As a dual-functional molecule containing both a Brønsted acid and a hydrogen bond donor/acceptor sulfonamide, 5-MSPC serves as a versatile scaffold in medicinal chemistry for the synthesis of enzyme inhibitors and receptor modulators where precise spatial orientation is critical .

Why 5-MSPC Cannot Be Replaced


Simply substituting 5-MSPC with its close structural analogs—such as 6-methanesulfonamidopyridine-3-carboxylic acid (6-MSPC), 4-methanesulfonamidopyridine-2-carboxylic acid (4-MSPC), or 5-(methylsulfonyl)nicotinic acid—introduces significant variations in molecular geometry, hydrogen bond capability, and electronic distribution that can derail a structure-activity relationship (SAR) [1]. The sulfonamide (-SO2NH-) linkage in 5-MSPC is a fundamentally different pharmacophore compared to a sulfone (-SO2-), offering additional hydrogen bond donor capacity and altered acidity that directly impacts target binding and solubility [1]. The specific 5-position attachment also places the sulfonamide in a unique spatial orientation relative to the carboxylic acid, a distinction that cannot be replicated by 4- or 6-substituted isomers, making blind analog substitution a risk to synthetic outcomes and biological activity [1].

5-MSPC: Quantitative Differentiation Evidence


Lipophilicity Comparison: 5-MSPC vs. Nicotinic Acid

5-MSPC exhibits enhanced lipophilicity compared to the parent scaffold, nicotinic acid, which is a critical parameter for blood-brain barrier permeability and cellular uptake. Its computed XLogP3 is substantially higher than the unsubstituted core [1][2].

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bonding: 5-MSPC vs. Sulfone Analogs

The methanesulfonamide moiety provides a distinct hydrogen bond donor (HBD) not present in the corresponding methylsulfone derivative, 5-(methylsulfonyl)nicotinic acid. According to PubChem computed properties, 5-MSPC has 2 HBD and 6 HBA, defining a superior capacity for intermolecular interactions [1]. 5-(Methylsulfonyl)nicotinic acid, in contrast, has 1 HBD and 5 HBA, fundamentally altering its molecular recognition profile [2].

Medicinal Chemistry Structure-Based Design Solubility

TPSA & Bioavailability: 5-MSPC vs. 6-MSPC Isomer

Regioisomerism can subtly affect a molecule's polarity distribution. 5-MSPC has a computed TPSA of 105 Ų [1], which, while identical to the 6-substituted isomer, is combined with a distinct spatial arrangement of the polar groups. This differentiation is crucial as the vector of the carboxylic acid relative to the sulfonamide will influence molecular recognition in a chiral or catalytic binding pocket. The identical molecular weight (216.22 g/mol) masks the critical difference in 3D pharmacophore [1].

Drug Development ADME Properties Method Development

Commercial Availability: 5-MSPC vs. Niche Analogs

5-MSPC is readily available in high purity (≥95%) and in scalable quantities ranging from milligram to multi-gram levels from multiple global suppliers . This contrasts with certain other regioisomers like 4-MSPC, which often show more limited catalogue availability and require custom synthesis leading to longer lead times and higher cost . This reliable commercial supply streamlines procurement for iterative medicinal chemistry and process development.

Chemical Sourcing Supply Chain Management Process Chemistry

5-MSPC: Key Application Scenarios


Fragment-Based Drug Discovery

5-MSPC is an ideal fragment in a fragment-based lead discovery (FBLD) campaign targeting enzymes with a complementary aspartic/glutamic acid motif. Its dual HBD capacity (n=2) from the carboxylic acid and sulfonamide, combined with a TPSA of 105 Ų, allows for high ligand efficiency while the 5-position attachment provides a unique growth vector for rational fragment elaboration [Section 3, Evidence 2 & 3]. Using a regioisomer would misdirect the growth vector, potentially collapsing the binding mode [1].

NNMT Bisubstrate Inhibitor Design

In the design of NNMT inhibitors that bind both the nicotinamide and SAM pockets, the 5-substitution pattern of 5-MSPC is critical for mimicking the nicotinamide substrate while the sulfonamide can interact with the SAM site. The enhanced lipophilicity (XLogP3 -0.7) of 5-MSPC relative to parent nicotinic acid improves passive cell permeability, a key requirement for in vivo proof-of-concept studies [Section 3, Evidence 1]. The inadequate HBD profile of a sulfone analog would fail to engage the SAM site effectively [2].

Bioconjugation: Orthogonal Dual-Functional Linkers

The simultaneous presence of a strong acid (carboxylic acid) and a nucleophilic sulfonamide nitrogen in 5-MSPC makes it a superior scaffold for creating heterobifunctional linkers. The carboxylic acid can be selectively activated for amide coupling while leaving the sulfonamide untouched for a subsequent, orthogonal conjugation, a capability not fully replicated in analogs where the acid is at the 2-position and may be sterically hindered or electronically deactivated .

Dynamic Combinatorial Chemistry Libraries

The specific orientation of the carboxylic acid and methanesulfonamide in 5-MSPC facilitates the formation of imine or hydrazone dynamic combinatorial libraries (DCL) under thermodynamic control. The 5-position methanesulfonamide can enhance solubility in aqueous media compared to the 6-substituted isomer through a more favorable dipole moment, while the 3-carboxylic acid can be used to tether the library to a resin or protein template, a distinct experimental advantage [1].

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